molecular formula C19H17N3O2S B2602020 2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 361168-40-3

2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2602020
CAS No.: 361168-40-3
M. Wt: 351.42
InChI Key: CTOFVXSMGIQIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and a benzamide moiety containing a methoxy group at position 2 of the benzene ring. This structure combines a fused thiophene-pyrazole system with a benzamide pharmacophore, which is often associated with diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-17-10-6-5-9-14(17)19(23)20-18-15-11-25-12-16(15)21-22(18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOFVXSMGIQIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Attachment of the Methoxybenzamide Moiety: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide exhibit significant antiproliferative effects against various cancer cell lines. A notable case study demonstrated that derivatives of thienopyrazole compounds showed enhanced cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research findings suggest that it possesses activity against a range of pathogens, including bacteria and fungi. The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Enzyme Inhibition

Enzyme inhibition studies have shown that 2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can act as a potent inhibitor of certain phosphodiesterases (PDEs), particularly PDE4D. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and memory consolidation .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts cell membranes; inhibits metabolic processes
PDE InhibitionIncreases cAMP levels affecting signaling pathways

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of thienopyrazole derivatives on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Activity :
    • Research conducted on the antimicrobial properties of the compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to leading antibiotics .

Mechanism of Action

The mechanism of action of 2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Benzamide Moiety

The methoxy group at position 2 of the benzamide distinguishes this compound from closely related derivatives:

  • 2-Methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide (RN: 392252-95-8): This analog replaces the methoxy group with a methyl substituent. Such substitutions are critical in modulating pharmacokinetic properties .
  • 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)-benzamide (Compound 1g): This derivative includes an extended side chain with a piperazine ring, which likely enhances solubility and interaction with charged biological targets (e.g., kinases). The methoxy group here may stabilize π-π stacking interactions in binding pockets .
Table 1: Substituent Comparisons
Compound Name Substituent at Position 2 Key Structural Features Potential Impact on Activity
Target Compound Methoxy (-OCH3) Thieno-pyrazole core, benzamide Enhanced polarity, H-bonding capacity
2-Methyl analog (392252-95-8) Methyl (-CH3) Same core, increased lipophilicity Improved membrane permeability
Compound 1g Methoxy + extended chain Piperazine-linked side chain Solubility and kinase interaction

Thieno-Pyrazole Core Modifications

The thieno[3,4-c]pyrazole system is a key scaffold in medicinal chemistry. Comparisons include:

  • 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide: This compound replaces the pyrazole with a pyrimidine ring and introduces a trifluoromethylphenoxy group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve target binding affinity .
  • 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzamide: A benzofuro-pyrazole hybrid with a methoxy group.

Biological Activity

2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

1. Antioxidant Activity

Research indicates that thieno[2,3-c]pyrazole compounds exhibit significant antioxidant properties. A study demonstrated that these compounds can mitigate oxidative stress in biological systems by reducing erythrocyte malformations caused by toxic agents like 4-nonylphenol in fish models. This suggests potential applications in aquaculture and environmental toxicology .

2. Antitumor Activity

Thieno[3,4-c]pyrazole derivatives have shown promising results in antitumor assays. These compounds inhibit key oncogenic pathways and have been tested against various cancer cell lines. For instance, some derivatives have demonstrated inhibitory effects on BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

3. Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The compound has been evaluated for its ability to inhibit nitric oxide production and other pro-inflammatory cytokines in vitro. This activity is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .

Case Studies

StudyFindings
Antioxidant Effects The compound reduced oxidative damage in Nile fish erythrocytes exposed to toxins. Erythrocyte alterations were significantly lower in treated groups compared to controls.
Antitumor Activity In vitro studies indicated that thieno[3,4-c]pyrazole derivatives inhibited the growth of various cancer cell lines by targeting specific kinases involved in tumor progression.
Anti-inflammatory Activity The compound suppressed LPS-induced production of TNF-α and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.

The biological activities of 2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide are primarily attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Antitumor Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
  • Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.